![molecular formula C13H6F4N2 B1391099 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile CAS No. 935520-42-6](/img/structure/B1391099.png)
2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Overview
Description
The compound “2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile” is likely to be an organic compound containing a nitrile group (-C≡N), a trifluoromethyl group (-CF3), and a fluorophenyl group (C6H4F). The presence of these functional groups could give the compound unique chemical and physical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or reduction to form an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitrile and trifluoromethyl groups could affect its polarity, solubility, and reactivity .Safety and Hazards
properties
IUPAC Name |
2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-10-3-1-2-8(6-10)12-9(7-18)4-5-11(19-12)13(15,16)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSBXZNNGXZWJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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